molecular formula C6H12O B1330363 hex-5-en-3-ol CAS No. 688-99-3

hex-5-en-3-ol

Cat. No.: B1330363
CAS No.: 688-99-3
M. Wt: 100.16 g/mol
InChI Key: UOGFCIYBLKSQHL-UHFFFAOYSA-N
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Description

hex-5-en-3-ol: is an organic compound with the molecular formula C6H12O . It is a type of unsaturated alcohol, characterized by the presence of both a hydroxyl group (-OH) and a double bond within its carbon chain. This compound is known for its pleasant odor and is often used in the fragrance industry. Its structure consists of a six-carbon chain with a double bond between the fifth and sixth carbon atoms and a hydroxyl group attached to the third carbon atom.

Scientific Research Applications

Chemistry: hex-5-en-3-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used as a model compound to study the metabolism of unsaturated alcohols in living organisms. It is also used in studies related to olfactory receptors and the sense of smell .

Medicine: While not directly used as a drug, this compound is involved in the synthesis of bioactive compounds that have potential therapeutic applications. It is also used in the development of diagnostic reagents .

Industry: In the fragrance industry, this compound is valued for its pleasant odor and is used in the formulation of perfumes and scented products. It is also used as a flavoring agent in the food industry .

Safety and Hazards

5-Hexen-3-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: hex-5-en-3-ol can be synthesized through various methods. One common approach involves the reaction of propionaldehyde with allyl chloride in the presence of a base. This reaction typically occurs under mild conditions and yields this compound with high purity .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1,5-hexadiene followed by hydrogenation . This method involves the addition of a formyl group to the double bond of 1,5-hexadiene, followed by the reduction of the formyl group to an alcohol. The reaction is typically catalyzed by transition metal complexes such as rhodium or cobalt .

Chemical Reactions Analysis

Types of Reactions: hex-5-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of hex-5-en-3-ol involves its interaction with specific molecular targets, such as olfactory receptors in the nasal epithelium. When inhaled, this compound binds to these receptors, triggering a signal transduction pathway that ultimately leads to the perception of its characteristic odor. The compound’s double bond and hydroxyl group play crucial roles in its binding affinity and specificity to the receptors .

Comparison with Similar Compounds

Uniqueness: hex-5-en-3-ol is unique due to its specific placement of the hydroxyl group and double bond, which confer distinct chemical properties and reactivity. Its structure allows for selective reactions and interactions, making it a valuable compound in various applications .

Properties

IUPAC Name

hex-5-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3,6-7H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGFCIYBLKSQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988513
Record name Hex-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688-99-3
Record name 5-Hexen-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexen-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hex-5-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hex-5-en-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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